![molecular formula C15H20F3N3O B3017860 N-[2-[3-(Trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]cyclobutanecarboxamide CAS No. 1797816-09-1](/img/structure/B3017860.png)
N-[2-[3-(Trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-[2-[3-(Trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]cyclobutanecarboxamide" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and methodologies that could be relevant to the synthesis, structure, and properties of similar trifluoromethyl-containing heterocycles and carboxamides. For instance, the use of trifluoromethyl groups in heterocyclic compounds is a common theme in the development of pharmaceuticals due to their ability to modulate biological activity and improve metabolic stability .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds can involve versatile intermediates such as ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, which is used to create a diverse set of trifluoromethyl heterocycles . This suggests that similar methodologies could potentially be applied to synthesize the compound . Additionally, the synthesis of N-aryl carboxamides using three-component reactions and the preparation of compounds through cycloaddition reactions are relevant to the synthesis of complex molecules like the one described.
Molecular Structure Analysis
The molecular structure of the compound would likely be confirmed using spectroscopic methods such as IR and NMR spectroscopy, as demonstrated in the synthesis of N-aryl carboxamides . X-ray analysis could also be employed to determine the crystal structure and confirm the stereochemistry of the compound .
Chemical Reactions Analysis
The compound's reactivity could be inferred from similar structures, where the presence of a trifluoromethyl group can influence the reactivity and stability of the molecule . The cyclobutanecarboxamide moiety might also undergo various chemical reactions, including cycloadditions and interactions with amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by the trifluoromethyl group, which is known to impart unique characteristics such as increased lipophilicity and metabolic stability to pharmaceutical compounds . The presence of a cyclobutanecarboxamide group could also affect the compound's boiling point, solubility, and crystallinity .
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
- Diverse Trifluoromethyl Heterocycles Synthesis : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate has been identified as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles, including oxazoles, thiazoles, imidazoles, triazines, and pyridines, through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions. This suggests the potential of N-[2-[3-(Trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]cyclobutanecarboxamide in generating novel heterocyclic compounds with trifluoromethyl groups, which are valuable in medicinal chemistry for their bioactivity and metabolic stability (Honey et al., 2012).
Biological Activities and Potential Applications
- Anticancer and Anti-5-Lipoxygenase Agents : The synthesis of novel pyrazolopyrimidine derivatives has been explored for their anticancer and anti-5-lipoxygenase activities. Given the structural complexity and potential for bioactivity modulation, compounds like this compound could be of interest in the design and synthesis of new bioactive molecules with potential anticancer and anti-inflammatory properties (Rahmouni et al., 2016).
Propiedades
IUPAC Name |
N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O/c16-15(17,18)13-11-6-1-2-7-12(11)21(20-13)9-8-19-14(22)10-4-3-5-10/h10H,1-9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCBAIKOJRPHHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)C3CCC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,4R)-6,6-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid](/img/structure/B3017778.png)
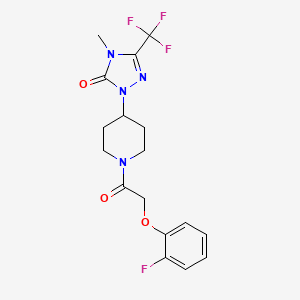
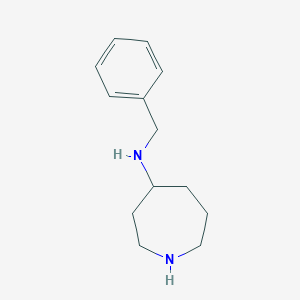

![N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B3017786.png)
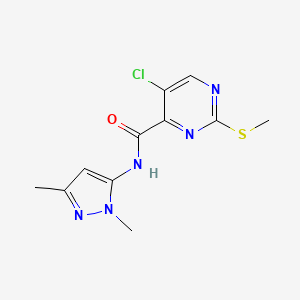
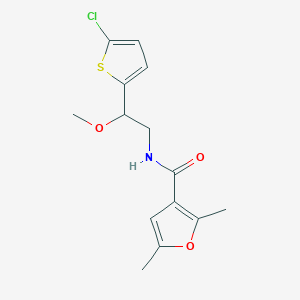
![N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]furan-2-carboxamide](/img/structure/B3017791.png)
![4-[(4-chlorophenyl)sulfonylamino]-N-(4-methylphenyl)butanamide](/img/structure/B3017792.png)
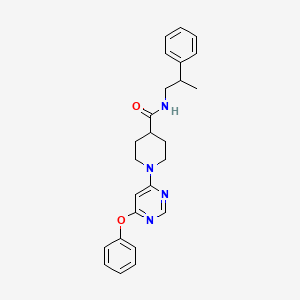

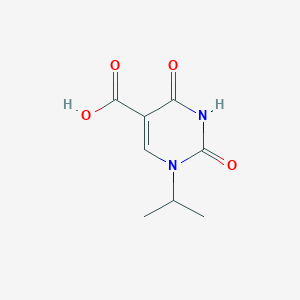
![Methyl 3-[(6-chloropyridin-2-yl)sulfanyl]propanoate](/img/structure/B3017799.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B3017800.png)